Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate
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Overview
Description
Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate is a useful research compound. Its molecular formula is C13H14N2O6 and its molecular weight is 294.263. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis
One study explored the conformational aspects of related compounds to Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate, providing insights into their structural features in both solid and solution states. This research helps in understanding the molecular behavior and potential applications in designing more efficient synthetic pathways for related compounds (Saravanan et al., 2005).
Synthetic Approaches
A simple synthetic approach was developed for a structurally similar compound, showcasing a novel method that could be applicable to the synthesis of this compound. This method involves a domino dimerization, indicating the versatility and potential of such compounds in synthetic organic chemistry (Boichenko et al., 2020).
Catalysis and Synthesis
Research on generating phenyliodonium ylides from malonate esters, including compounds similar to this compound, has opened new avenues in the synthesis of 1,1-cyclopropane diesters. These findings highlight the compound's role in facilitating the development of novel synthetic routes for valuable organic molecules (Goudreau et al., 2009).
Nucleophilic Substitution Reactions
The interaction of Dimethyl malonate with LHMDS to generate methoxycarbonyl anion highlights a new protocol for producing methoxycarbonyl derivatives. This research underscores the potential of this compound in nucleophilic substitution reactions, expanding its utility in synthetic chemistry (Bussolo et al., 2016).
Oxidative Addition and Novel Observations
Studies on the oxidative addition of dimethyl malonate to styrenes have led to the discovery of novel products and mechanisms. These insights contribute to the broader understanding of how this compound might behave under similar conditions, providing a foundation for future research in this area (Nair et al., 1997).
Mechanism of Action
Target of Action
Based on its structure and similar compounds, it can be inferred that it may interact with various enzymes and proteins involved in biochemical reactions .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks an electrophilic carbon of the compound, leading to a change in the structure of the molecule .
Biochemical Pathways
Compounds with similar structures are known to participate in reactions involving enolate ions . Enolate ions are intermediates in various biochemical pathways, including the synthesis of carboxylic acids and ketones .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause changes in the structure of molecules they interact with, potentially affecting the function of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
dimethyl 2-[(2-methoxycarbonylphenyl)hydrazinylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-19-11(16)8-6-4-5-7-9(8)14-15-10(12(17)20-2)13(18)21-3/h4-7,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWOXIYNFNDIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NN=C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.